N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide
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Overview
Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H14N4OS3 and its molecular weight is 422.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-(Imidazo[2,1-b]Thiazol-6-yl)Phenyl)-4-Methyl-2-(Thiophen-2-yl)Thiazole-5-Carboxamide is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
This compound interacts with its target by binding to the Pantothenate synthetase enzyme. Molecular docking and dynamics studies suggest that this compound forms a stable protein-ligand complex with the enzyme . The binding of the compound to the enzyme inhibits its activity, thereby disrupting the biosynthesis of pantothenate .
Biochemical Pathways
The inhibition of Pantothenate synthetase by this compound affects the pantothenate biosynthesis pathway . This disruption leads to a deficiency of coenzyme A, which is crucial for various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle .
Pharmacokinetics
The pharmacokinetic properties of this compound were predicted using in silico ADMET prediction . The compound was synthesized and characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . The compound displayed significant activity against this strain of bacteria, with an IC50 of 2.03 μM and an IC90 of 15.22 μM . It showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[2,1-b]thiazole derivatives have shown significant activity against various strains of Mycobacterium tuberculosis . These compounds interact with enzymes and proteins in the bacterial cell, leading to inhibition of bacterial growth .
Cellular Effects
Related imidazo[2,1-b]thiazole derivatives have shown antiproliferative activity against various cancer cell lines . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Related compounds have shown significant activity at certain dosages, with toxic or adverse effects observed at high doses .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Related compounds have been found to interact with various transporters and binding proteins, affecting their localization or accumulation .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Biological Activity
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various strains of mycobacteria and cancer cell lines. This article explores the biological activity of this compound, synthesizing findings from recent research studies.
Chemical Structure and Properties
The compound features a complex structure that includes imidazo[2,1-b]thiazole and thiophene moieties, which are known for their bioactivity. The structural formula is represented as follows:
Antimycobacterial Activity
Recent studies have highlighted the efficacy of compounds containing imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis (Mtb). The compound under consideration has shown promising results in inhibiting Mtb growth with IC50 values indicating effective concentrations required for 50% inhibition.
In a study evaluating similar thiazole derivatives, the most active compounds demonstrated IC50 values ranging from 2.03 μM to 7.05 μM against Mtb H37Ra, with no significant toxicity observed in non-cancerous lung fibroblast cell lines (MRC-5) at concentrations greater than 128 μM . This suggests a selective inhibition of Mtb over non-tuberculous mycobacteria (NTM), indicating a potential therapeutic advantage.
Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (CC50 > μM) |
---|---|---|---|
IT10 | 2.32 | 7.05 | >128 |
IT06 | 2.03 | 15.22 | >128 |
Antitumor Activity
The thiazole and imidazole moieties are also associated with anticancer properties. Studies have demonstrated that derivatives of thiazole exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). For instance, one study indicated that certain thiazole derivatives had IC50 values less than 10 μM against these cell lines .
The mechanism of action is believed to involve the inhibition of critical cellular pathways related to DNA synthesis and cell division, which are hallmarks of cancer progression. Molecular docking studies have further elucidated the binding interactions between these compounds and their biological targets, reinforcing their potential as anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Imidazo[2,1-b]thiazole moiety : Enhances interaction with biological targets.
- Thiophene ring : Contributes to increased lipophilicity and membrane permeability.
- Substituents on the phenyl ring : Influence potency and selectivity against pathogens.
Case Studies
- Antimycobacterial Screening : A series of imidazo[2,1-b]thiazole derivatives were synthesized and screened for their activity against Mtb. Compounds showed selective inhibition with minimal toxicity towards human cells .
- Anticancer Evaluation : In vitro studies demonstrated that thiazole-based compounds exhibited significant cytotoxicity against A549 and HepG2 cell lines, with IC50 values indicating strong potential for further development as anticancer agents .
- Carbonic Anhydrase Inhibition : Some derivatives were evaluated for their inhibitory effects on carbonic anhydrase isoforms, revealing selective inhibition patterns that could be exploited for therapeutic applications .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS3/c1-12-17(28-19(21-12)16-3-2-9-26-16)18(25)22-14-6-4-13(5-7-14)15-11-24-8-10-27-20(24)23-15/h2-11H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVLBFQTMLPKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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